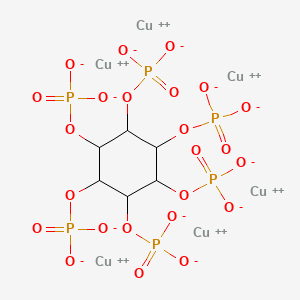
Copper phytate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phytic acid, hexacopper (II) salt typically involves the reaction of phytic acid with copper (II) salts under controlled conditions. One common method is to dissolve phytic acid in water and then add a solution of copper (II) sulfate. The reaction mixture is stirred and heated to facilitate the formation of the copper phytate complex. The resulting product is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of phytic acid, hexacopper (II) salt follows similar principles but on a larger scale. The process involves the use of large reactors where phytic acid and copper (II) sulfate solutions are mixed and reacted under controlled temperature and pH conditions. The product is then subjected to filtration, washing, and drying processes to obtain the final compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Copper phytate undergoes various chemical reactions, including complexation, hydrolysis, and precipitation. The compound can form complexes with other metal ions, undergo hydrolysis in acidic or basic conditions, and precipitate out of solution under certain conditions .
Common Reagents and Conditions
Complexation: Copper (II) sulfate is commonly used as a reagent to form the this compound complex.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the compound, breaking it down into its constituent ions.
Precipitation: The compound can precipitate out of solution when the pH is adjusted to certain levels.
Major Products Formed
The major products formed from the reactions of phytic acid, hexacopper (II) salt include copper ions, phytic acid, and various intermediate complexes depending on the reaction conditions .
Applications De Recherche Scientifique
Copper phytate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phytic acid, hexacopper (II) salt involves its strong chelating properties, which allow it to bind to metal ions and form stable complexes. This chelation process can interfere with the availability of metal ions, affecting various biochemical and physiological processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Copper phytate is unique due to its strong chelating properties and ability to form stable complexes with copper ions. Similar compounds include:
Phytic acid, zinc salt: Forms stable complexes with zinc ions and is used in similar applications.
Phytic acid, iron salt: Known for its strong binding affinity to iron ions and used in various biological and industrial applications.
Phytic acid, calcium salt: Forms complexes with calcium ions and is studied for its potential health benefits.
This compound stands out due to its specific interactions with copper ions, making it particularly useful in applications where copper’s unique properties are desired .
Propriétés
IUPAC Name |
hexacopper;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Cu/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTJMZSVSXIKES-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cu6O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63903-50-4 | |
| Record name | Phytic acid, hexacopper (II) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















